molecular formula C21H23FN2O2 B3615138 1-[(4-fluorophenyl)carbonyl]-N-(2-phenylethyl)piperidine-4-carboxamide

1-[(4-fluorophenyl)carbonyl]-N-(2-phenylethyl)piperidine-4-carboxamide

Cat. No.: B3615138
M. Wt: 354.4 g/mol
InChI Key: FITOMSGWMADHDS-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)carbonyl]-N-(2-phenylethyl)piperidine-4-carboxamide is a piperidine derivative featuring a carboxamide group at the 4-position of the piperidine ring. The nitrogen atom at the 1-position is substituted with a 4-fluorophenyl carbonyl group, while the carboxamide’s nitrogen is linked to a 2-phenylethyl moiety. The 4-fluorophenyl group enhances metabolic stability and receptor binding affinity, while the phenylethyl chain contributes to lipophilicity, influencing blood-brain barrier penetration .

Properties

IUPAC Name

1-(4-fluorobenzoyl)-N-(2-phenylethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O2/c22-19-8-6-18(7-9-19)21(26)24-14-11-17(12-15-24)20(25)23-13-10-16-4-2-1-3-5-16/h1-9,17H,10-15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITOMSGWMADHDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCCC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401328471
Record name 1-(4-fluorobenzoyl)-N-(2-phenylethyl)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401328471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200715
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

591239-23-5
Record name 1-(4-fluorobenzoyl)-N-(2-phenylethyl)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401328471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)carbonyl]-N-(2-phenylethyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.

    Attachment of the Phenylethyl Group: The phenylethyl group is attached through a Friedel-Crafts alkylation reaction.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(4-fluorophenyl)carbonyl]-N-(2-phenylethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(4-fluorophenyl)carbonyl]-N-(2-phenylethyl)piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)carbonyl]-N-(2-phenylethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways and physiological responses.

Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

  • Para-fluorofentanyl (N-(4-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide):
    Differs by replacing the 4-fluorophenyl carbonyl group with a propanamide chain. This modification reduces steric bulk but maintains high µ-opioid receptor affinity. Para-fluorofentanyl is regulated under controlled substance laws due to its potent opioid activity .

  • 4-Fluoroisobutyrylfentanyl (4F-iBF) :
    Features an isobutyramide (2-methylpropanamide) group instead of the carbonyl. The branched alkyl chain extends duration of action compared to linear analogs, though with reduced potency (4521× morphine) .

  • R 31 833 (Methyl 4-[N-(1-oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidinecarboxylate): Incorporates a methyl ester at the 4-position, enhancing potency (10,031× morphine) due to increased electron-withdrawing effects .

Sulfonyl vs. Carbonyl Substituents

  • 1-[(4-Fluorobenzene)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide: Replaces the carbonyl with a sulfonyl group, which alters electronic properties and receptor interactions. Sulfonyl groups generally reduce opioid activity but may shift selectivity toward non-opioid targets (e.g., ion channels) .

Aryl Group Modifications

  • Para-methoxyfentanyl and para-methylfentanyl :
    Substitute the 4-fluorophenyl group with methoxy or methyl groups, respectively. These changes decrease electronegativity, reducing receptor binding efficiency and potency (e.g., para-methoxyfentanyl is ~100× less potent than fentanyl) .

Pharmacological Comparison

Key Findings :

  • Branched alkyl chains (e.g., isobutyramide in 4F-iBF) reduce metabolic clearance but shorten duration due to rapid receptor dissociation .
  • Electron-withdrawing groups (e.g., esters in R 31 833) enhance potency by stabilizing receptor-ligand interactions .

Mechanistic Divergence

  • T-Type Calcium Channel Inhibition: N-[2-ethyl-2-(4-fluorophenyl)butyl]-1-(2-phenylethyl)piperidine-4-carboxamide () demonstrates activity at T-type Ca²⁺ channels, a non-opioid target, highlighting the structural flexibility of piperidine-4-carboxamides for diverse applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(4-fluorophenyl)carbonyl]-N-(2-phenylethyl)piperidine-4-carboxamide
Reactant of Route 2
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1-[(4-fluorophenyl)carbonyl]-N-(2-phenylethyl)piperidine-4-carboxamide

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